N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

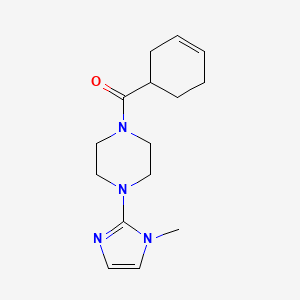

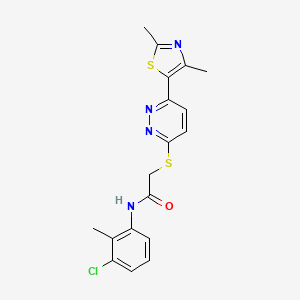

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as THPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. THPO is a synthetic molecule that belongs to the family of oxalamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide and related compounds have been explored for their catalytic properties, particularly in copper-catalyzed coupling reactions. The use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation with inferior reactive (hetero)aryl chlorides showcases the compound's utility in enhancing reaction yields and broadening the scope of reactants (De, Yin, & Ma, 2017). Furthermore, the identification of N,N’‐bis(thiophene‐2‐ylmethyl)oxalamide as a generally effective ligand for copper-catalyzed C−O cross-couplings, discovered through high throughput screening of a pharmaceutical compound library, illustrates the potential of such compounds in facilitating mild conditions for the synthesis of biarylethers and phenols (Chan et al., 2019).

Pharmacological Applications

Compounds structurally related to N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide have been investigated for their pharmacological activities. Studies on N-(phenylalkyl)cinnamides, for instance, have revealed selective antagonism at NR1A/2B receptors of the NMDA receptor subtypes, presenting a framework for designing new NR2B-selective NMDA antagonists as potential CNS therapeutics (Tamiz et al., 1999). Additionally, the exploration of selective androgen receptor modulators (SARMs), including compounds with similar structural motifs, has highlighted their therapeutic promise for conditions like benign hyperplasia, demonstrating the compounds' pharmacokinetic characteristics and metabolic profiles in preclinical studies (Wu et al., 2006).

Materials Science and Analytical Chemistry Applications

Research has also extended into materials science and analytical chemistry, where the properties of N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide derivatives have been utilized. For example, the development of enzyme-linked immunosorbent assays (ELISAs) for the detection of specific fungicides showcases the application of such compounds in creating sensitive and specific assays for environmental and food safety monitoring (Giraudi et al., 1999).

Eigenschaften

IUPAC Name |

N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(23,10-9-14-6-3-2-4-7-14)13-20-17(22)16(21)19-12-15-8-5-11-24-15/h2-8,11,23H,9-10,12-13H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYDYWFFKUMMGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-methyl-4-phenylbutyl)-N2-(thiophen-2-ylmethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)

![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2504705.png)